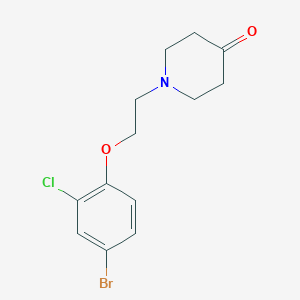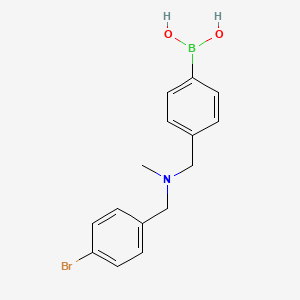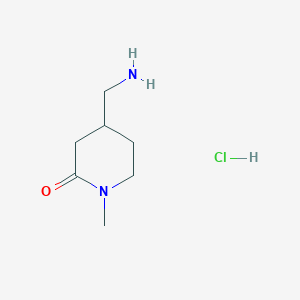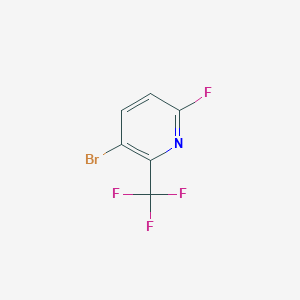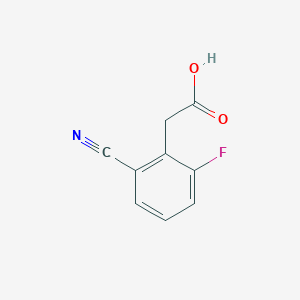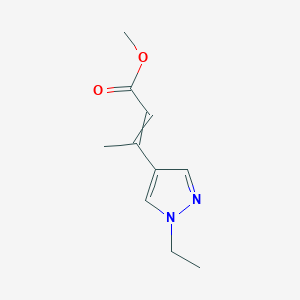![molecular formula C10H23Cl2N3O2 B1382348 4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride CAS No. 1803612-36-3](/img/structure/B1382348.png)
4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical and Physical Characterization
- Preparation and Characterization : For a compound structurally similar to the requested chemical (4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, TKS159), two polymorphs were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. This study provided insights into the different physical and chemical properties of these polymorphs, contributing to the understanding of similar compounds (Yanagi et al., 2000).
Synthesis and Reactivity
- Acylation of Pyrrolidine-2,4-diones : Research on pyrrolidine-2,4-diones, which are structurally related to the requested compound, showed that these can be acylated at C-3 by acid chlorides of various acids in the presence of Lewis acids. This study demonstrates the chemical reactivity and potential applications in synthesizing diverse compounds (Jones et al., 1990).
Structural Analysis and Derivatives
- Structures of Related Compounds : A study on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, a compound with structural similarities, provided insights into its molecular structure and stability in various forms. This can aid in understanding the structural aspects of the requested compound (Xiao et al., 1993).
- Synthesis of Heterocyclic Systems : Research on the synthesis of heterocyclic systems using reagents structurally similar to the requested compound highlighted methods to generate complex molecular structures, indicating potential pathways for synthesizing related compounds (Selič et al., 1997).
Potential Biological and Pharmacological Applications
- Monoamine Oxidase Inactivators : A study on 4-(aminomethyl)-1-aryl-2-pyrrolidinones, which are related to the requested compound, showed that these compounds can inactivate monoamine oxidase B, indicating potential biological and pharmacological applications (Ding & Silverman, 1992).
作用機序
Target of Action
Compounds with an amino group (NH2) and a pyrrolidinone ring, like “4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets through a variety of mechanisms, including binding to the active site, altering the conformation of the target, or modulating the target’s activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For instance, the presence of the polar amino group and the nonpolar pyrrolidinone ring could influence its solubility, absorption, and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It might alter cellular functions, modulate gene expression, or influence cell survival and proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
4-amino-1-[2-[2-methoxyethyl(methyl)amino]ethyl]pyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.2ClH/c1-12(5-6-15-2)3-4-13-8-9(11)7-10(13)14;;/h9H,3-8,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBILYDEDQHQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CC(CC1=O)N)CCOC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
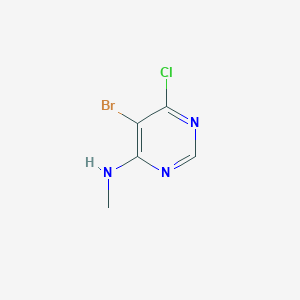

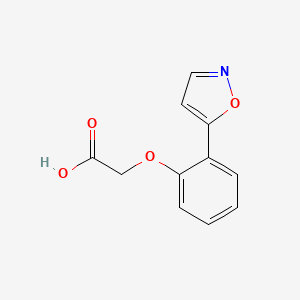
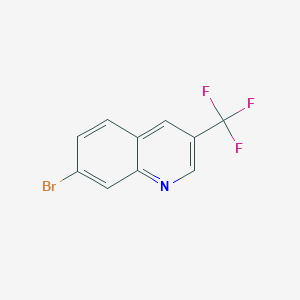
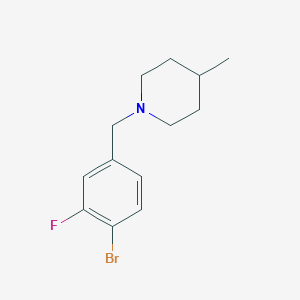
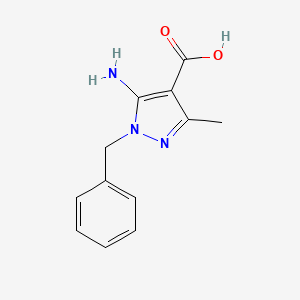
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)
